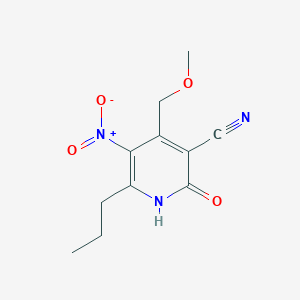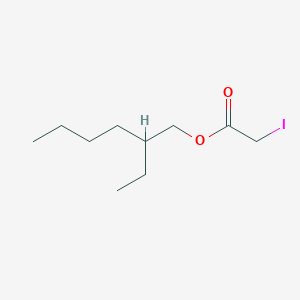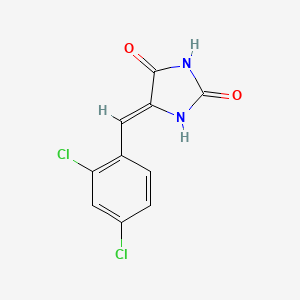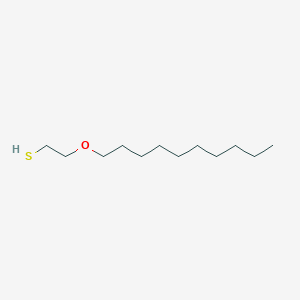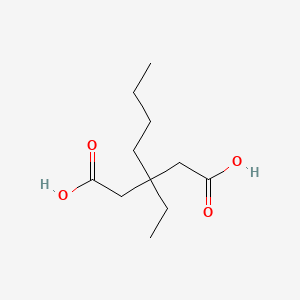
3-Butyl-3-ethylpentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-3-ethylpentanedioic acid is an organic compound belonging to the class of dicarboxylic acids It features a pentane backbone with butyl and ethyl substituents at the third carbon, and carboxylic acid groups at the first and fifth carbons
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-butyl-3-ethylpentanedioic acid can be achieved through several methods. One common approach involves the alkylation of a suitable malonic ester derivative, followed by hydrolysis and decarboxylation. The reaction typically proceeds as follows:
Alkylation: The malonic ester is treated with butyl and ethyl halides in the presence of a strong base such as sodium ethoxide.
Hydrolysis: The resulting diester is then hydrolyzed using aqueous acid to yield the corresponding dicarboxylic acid.
Decarboxylation: Finally, the dicarboxylic acid undergoes thermal decarboxylation to produce this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product.
化学反应分析
Types of Reactions: 3-Butyl-3-ethylpentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to primary alcohols.
Substitution: The hydrogen atoms on the carbon backbone can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives or other substituted compounds.
科学研究应用
3-Butyl-3-ethylpentanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3-butyl-3-ethylpentanedioic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting metabolic processes and cellular functions.
相似化合物的比较
- 3-Methyl-3-ethylpentanedioic acid
- 3-Butyl-3-methylpentanedioic acid
- 3-Propyl-3-ethylpentanedioic acid
Comparison: 3-Butyl-3-ethylpentanedioic acid is unique due to its specific substituents, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, melting points, and reactivity patterns, making it suitable for specific applications where other compounds may not be as effective.
属性
CAS 编号 |
5395-61-9 |
|---|---|
分子式 |
C11H20O4 |
分子量 |
216.27 g/mol |
IUPAC 名称 |
3-butyl-3-ethylpentanedioic acid |
InChI |
InChI=1S/C11H20O4/c1-3-5-6-11(4-2,7-9(12)13)8-10(14)15/h3-8H2,1-2H3,(H,12,13)(H,14,15) |
InChI 键 |
RJXLYYKVMAEUKZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)(CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



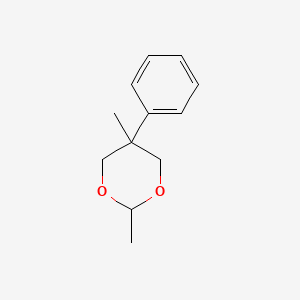
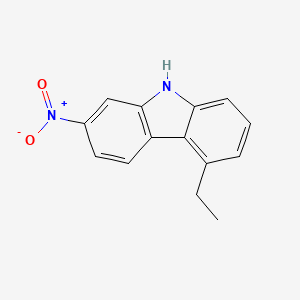
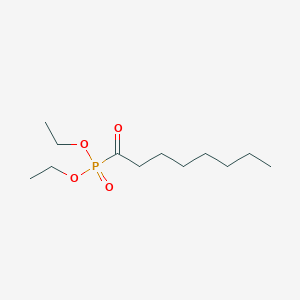
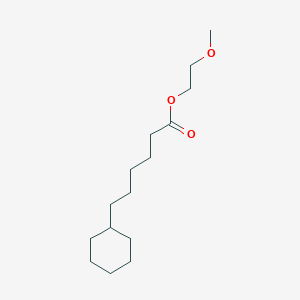


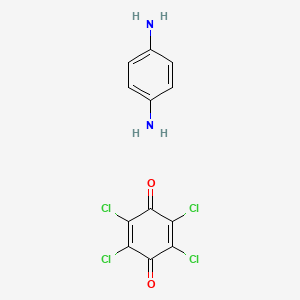
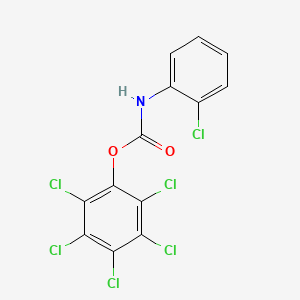
![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B14731657.png)
